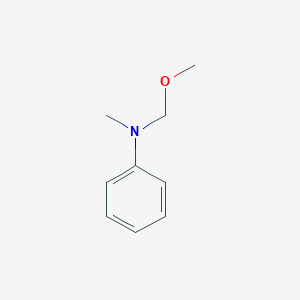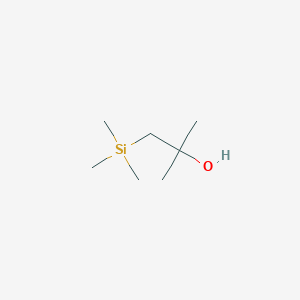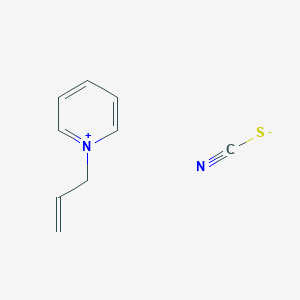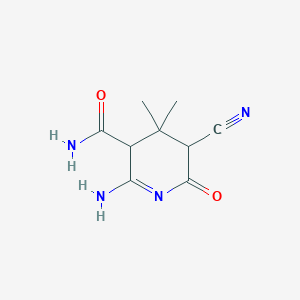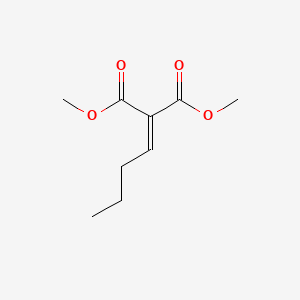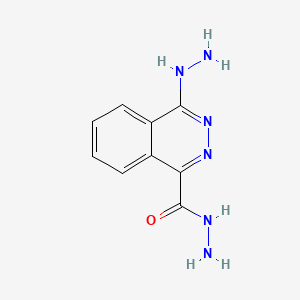
2-Methyl-1-(methylsulfanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(methylsulfanyl)butane is an organic compound with the molecular formula C6H14S. It is also known as sec-butyl methyl sulfide. This compound is characterized by the presence of a methylsulfanyl group attached to the second carbon of a butane chain. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1-(methylsulfanyl)butane can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with methanesulfenyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of sec-butyl alcohol is replaced by the methylsulfanyl group.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-methyl-1-(methylthio)butene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alkanes
Substitution: Various substituted butanes
Applications De Recherche Scientifique
2-Methyl-1-(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is being conducted on its potential use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(methylsulfanyl)butane involves its interaction with various molecular targets. The methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-butanol: An alcohol with a similar carbon skeleton but with a hydroxyl group instead of a methylsulfanyl group.
2-Methyl-2-butanol: Another alcohol isomer with a tertiary hydroxyl group.
2-Methyl-1-(methylthio)butane: A compound with a similar structure but with a different sulfur-containing group.
Uniqueness
2-Methyl-1-(methylsulfanyl)butane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and thiol analogs. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
15013-37-3 |
|---|---|
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
2-methyl-1-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3 |
Clé InChI |
XMOUDDXUCXXDTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


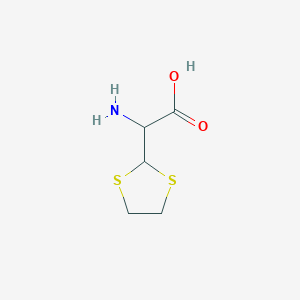
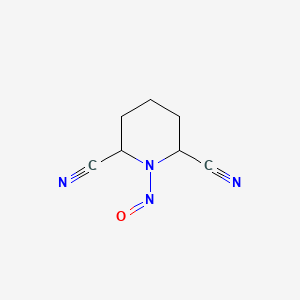

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

